8-Bromo-2-phenylquinoline

Übersicht

Beschreibung

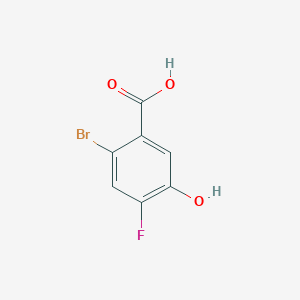

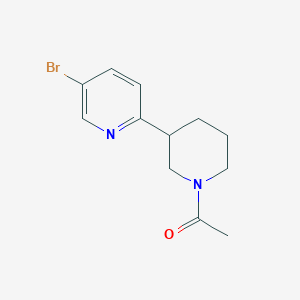

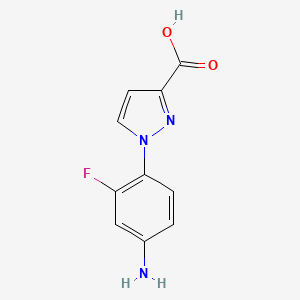

8-Bromo-2-phenylquinoline is a chemical compound that belongs to the quinoline family . It has an empirical formula of C15H10BrNO and a molecular weight of 300.15 .

Synthesis Analysis

The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The review by Vchislo & Verochkina summarizes all known approaches to the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes.Molecular Structure Analysis

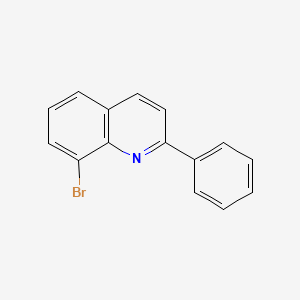

The molecular structure of 8-Bromo-2-phenylquinoline consists of a benzene ring fused with a pyridine moiety . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations .Chemical Reactions Analysis

Quinolines can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antimicrobial Agents

8-Bromo-2-phenylquinoline: has been explored for its potential as an antimicrobial agent. The quinoline core is known to possess a broad spectrum of biological activities, including antibacterial and antifungal properties . Derivatives of quinoline, such as 8-substituted quinoline carboxylic acids, have shown significant activity against various bacterial strains, making them promising candidates for drug development .

Organic Synthesis: Building Blocks

In the realm of synthetic organic chemistry, 8-Bromo-2-phenylquinoline serves as a versatile building block. It can undergo various chemical reactions, including electrophilic and nucleophilic substitution, which are essential for constructing complex organic molecules . Its bromo-substituent makes it particularly reactive, allowing for further functionalization.

Industrial Applications: Green Chemistry

The quinoline scaffold, including 8-Bromo-2-phenylquinoline , is significant in green chemistry applications. Researchers have developed cleaner and more sustainable chemical processes using quinoline derivatives, which are crucial for environmentally friendly industrial practices .

Pharmacological Research: Tuberculosis Treatment

Quinoline derivatives have been actively researched for their role in treating tuberculosis. Compounds such as 8-Bromo-2-phenylquinoline have been evaluated for their activity against the Mycobacterium tuberculosis H37Rv strain, showing promise as potential therapeutic agents .

Biological Activities: Anti-inflammatory and Analgesic

The quinoline nucleus is associated with anti-inflammatory and analgesic activities8-Bromo-2-phenylquinoline and its derivatives could be key in developing new medications that address pain and inflammation, leveraging the biological activities inherent to the quinoline structure .

Therapeutic Potential: Anticancer Properties

There is ongoing research into the anticancer properties of quinoline derivatives8-Bromo-2-phenylquinoline may contribute to the synthesis of new compounds with potential anticancer activities, as the quinoline core is a common feature in many chemotherapeutic agents .

Wirkmechanismus

While the specific mechanism of action for 8-Bromo-2-phenylquinoline is not mentioned in the search results, monoamine oxidase (MAO) inhibitors, which include some quinoline derivatives, are known to decrease the generation of end products such as hydrogen peroxide, aldehyde, and ammonium . They also inhibit biogenic amine degradation, increasing cellular and pericellular catecholamines in a variety of immune and some non-immune cells .

Safety and Hazards

Zukünftige Richtungen

Quinoline is an important pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The array of information available on the medicinal potential of quinoline and its functionalized derivatives may open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

Eigenschaften

IUPAC Name |

8-bromo-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN/c16-13-8-4-7-12-9-10-14(17-15(12)13)11-5-2-1-3-6-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORMPLQVNKCGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743317 | |

| Record name | 8-Bromo-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-2-phenylquinoline | |

CAS RN |

871507-80-1 | |

| Record name | 8-Bromo-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(6-Bromopyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1376818.png)